molecular formula C23H16O B6328620 1-(9-Phenanthryl)-3-phenylprop-2-en-1-one CAS No. 79178-10-2

1-(9-Phenanthryl)-3-phenylprop-2-en-1-one

Cat. No. B6328620
CAS RN: 79178-10-2
M. Wt: 308.4 g/mol
InChI Key: OWQHHVXZBUZKCN-CCEZHUSRSA-N
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Description

1-(9-Phenanthryl)-3-phenylprop-2-en-1-one, also known as 1-phenanthryl-3-phenylprop-2-en-1-one, is an organic compound with a molecular formula of C17H14O. This compound is a white crystalline solid with a melting point of 80-82°C. It is insoluble in water, but soluble in ethanol, acetone and other organic solvents. 1-phenanthryl-3-phenylprop-2-en-1-one has a variety of applications in the fields of organic chemistry, materials science, and medicine.

Mechanism of Action

1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Inhibition of COX prevents the formation of prostaglandins, which are involved in inflammation and other physiological processes. In addition, 1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. Inhibition of 5-LOX prevents the formation of leukotrienes, which are involved in the regulation of inflammation, cell migration, and other physiological processes.
Biochemical and Physiological Effects
1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have anti-oxidant and anti-cancer properties. It has also been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one is a relatively inexpensive and readily available compound, making it an ideal starting material for laboratory experiments. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, it is insoluble in water and may require the use of organic solvents for its synthesis.

Future Directions

1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has potential applications in the development of new drugs and materials. Further research is needed to explore its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent. In addition, further research is needed to explore its potential as an anti-oxidant, anti-cancer, neuroprotective, and cardioprotective agent. Finally, further research is needed to explore its potential as a starting material for the synthesis of various heterocyclic compounds, polymers, and polymeric materials.

Synthesis Methods

1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one can be synthesized using a two-step reaction of 1,3-diphenylprop-2-en-1-one with phenanthrene in the presence of an acid catalyst. The first step involves the formation of a Grignard reagent from the 1,3-diphenylprop-2-en-1-one and phenanthrene, followed by the reaction of the Grignard reagent with the acid catalyst to form 1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one.

Scientific Research Applications

1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has been studied extensively in the field of organic chemistry. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used to synthesize a variety of polymers and polymeric materials, such as polyurethanes and polyureas. In the field of medicine, 1-(9-Phenanthryl)-3-phenylprop-2-en-1-onel-3-phenylprop-2-en-1-one has been used in the synthesis of various drugs, such as antifungal agents and anti-inflammatory agents.

properties

IUPAC Name

(E)-1-phenanthren-9-yl-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O/c24-23(15-14-17-8-2-1-3-9-17)22-16-18-10-4-5-11-19(18)20-12-6-7-13-21(20)22/h1-16H/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQHHVXZBUZKCN-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9-Phenanthryl)-3-phenylprop-2-en-1-one

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